molecular formula C49H42N3O6- B1684041 Pyrvinium pamoate CAS No. 3546-41-6

Pyrvinium pamoate

Cat. No.: B1684041
CAS No.: 3546-41-6
M. Wt: 768.9 g/mol
InChI Key: ZFWFZMYQXOKWIY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.
This compound is a naphthoic acid. It has a role as an anticoronaviral agent.
This compound is the pamoate salt of pyrvinium, a quinoline-derived cyanine dye and an mitochondrial oxidative phosphorylation (OxPhos) inhibitor, with anthelmintic and potential antineoplastic activities. Upon administration, this compound may inhibit mitochondrial OxPhos and mitochondrial respiration, decreases mitochondrial function, prevents tumor cell metabolism and deprives tumor cells of energy, thereby preventing tumor cell proliferation and leading to tumor cell death in some types of cancer cells. Mitochondrial OxPhos is overactivated in cancer cells and plays a key role in tumor cell proliferation. Drug resistant tumor cells are very susceptible to decreased mitochondrial OxPhos as they cannot easily compensate for the decrease in mitochondrial function by increasing glycolysis.

Mechanism of Action

Target of Action

Pyrvinium pamoate, a lipophilic cation belonging to the cyanine dye family, has been linked with mitochondrial localization and targeting . It has been identified as a potent Wnt inhibitor , acting through activation of Casein kinase CK1α .

Mode of Action

This compound is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it suppresses the Wnt pathway by activating casein kinase 1α .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the mitochondrial respiratory complex I , which results in decreased ATP production and the increased production of reactive oxygen species (ROS) . It also suppresses the Wnt pathway , a crucial pathway involved in cell proliferation and differentiation .

Pharmacokinetics

This compound is not significantly absorbed from the gastrointestinal tract

Result of Action

The action of this compound leads to a decrease in mitochondrial RNA expression . This subsequently leads to a 90% reduction in mitochondrial encoded gene expression . It also causes a decrease in ATP production and an increase in the production of ROS .

Action Environment

This compound’s activity is increased in nutrient-poor microenvironments . It is particularly effective in low glucose settings . This is significant as many cancerous tumors create such nutrient-deprived environments, making this compound a potential candidate for cancer treatment.

Biochemical Analysis

Biochemical Properties

Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it is believed to suppress the Wnt pathway by activating casein kinase 1α .

Cellular Effects

This compound has been found to inhibit cell proliferation in various human cancers in vitro and in vivo . It has been shown to increase intracellular reactive oxygen species (ROS) accumulation , and to inhibit ALL proliferation, with varied selectivity to different ALL cell subtypes .

Molecular Mechanism

The molecular mechanism of this compound involves interference with glucose uptake by pinworms, inhibition of mitochondrial respiration complex 1, suppression of the unfolded protein response, and suppression of the Wnt pathway by activating casein kinase 1α . It selectively binds mitochondrial G-quadruplexes and inhibits mitochondrial RNA transcription in a G-quadruplex–dependent manner .

Temporal Effects in Laboratory Settings

This compound has been found to trigger an unfolded protein response (UPR)-like pathway, including responses to extracellular stimulus and to endoplasmic reticulum stress, as well as elicit metabolic reprogramming . It has also been found to co-localize with mitochondria and then decrease the mitochondrial basal oxidative consumption rate, ultimately dysregulating the mitochondrial function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth with both intraperitoneal and oral administration of human-grade drug . It has also been found to improve glucose tolerance, fatty liver disorder, and serum cholesterol levels along with a reduced body weight gain in high-fat diet-fed mice .

Metabolic Pathways

This compound has been found to potently inhibit PDAC mitochondrial pathways including oxidative phosphorylation and fatty acid metabolism . It has also been found to suppress the NADH-fumarate reductase system that mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms such as parasitic helminthes or mammalian cells under tumor microenvironment-mimicking hypoglycemic/hypoxic conditions, thereby inhibiting efficient ATP production .

Transport and Distribution

This compound has been found to have detectable and therapeutic levels in the fat and pancreatic tissue of mice dosed and can be detected 2 hours after a single dose of this compound . It shows preferential distribution of this compound in the fat .

Subcellular Localization

This compound’s structure, similar to some polyaminopyrimidines and mitochondrial-targeting peptoids, has been linked with mitochondrial localization and targeting . It has also been found to co-localize with mitochondria .

Properties

CAS No.

3546-41-6

Molecular Formula

C49H42N3O6-

Molecular Weight

768.9 g/mol

IUPAC Name

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine

InChI

InChI=1S/C26H28N3.C23H16O6/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q+1;/p-2

InChI Key

ZFWFZMYQXOKWIY-UHFFFAOYSA-L

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Appearance

Solid powder

melting_point

410 to 419 °F (NTP, 1992)

physical_description

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7187-62-4 (Parent)
130-85-8 (Parent)

shelf_life

>2 years if stored properly

solubility

less than 1 mg/mL at 75 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VPC-14337;  VPC 14337;  VPC14337;  Pyrvinium pamoate;  Pyrvinium embonate;  Viprynium embonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pyrvinium pamoate
Reactant of Route 2
Pyrvinium pamoate
Reactant of Route 3
Reactant of Route 3
Pyrvinium pamoate
Reactant of Route 4
Pyrvinium pamoate
Reactant of Route 5
Pyrvinium pamoate
Reactant of Route 6
Reactant of Route 6
Pyrvinium pamoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.